molecular formula C6H11N3O B14776129 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine

Cat. No.: B14776129
M. Wt: 141.17 g/mol
InChI Key: RRHJAYOVZXARSL-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine is a heterocyclic amine featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a propanamine side chain at the 5-position. The 1,2,4-oxadiazole core imparts metabolic stability and moderate polarity, while the methyl group enhances lipophilicity.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

InChI

InChI=1S/C6H11N3O/c1-3-5(7)6-8-4(2)9-10-6/h5H,3,7H2,1-2H3

InChI Key

RRHJAYOVZXARSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=NO1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine involves its interaction with specific molecular targets. The oxadiazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares structural features, molecular formulas, and key properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine with analogs:

Compound Name Substituent on Oxadiazole Side Chain Modification Molecular Formula Molecular Weight Key Properties
This compound 3-Methyl Propanamine C₆H₁₂N₄O 156.19 g/mol Moderate logP (~1.2), basic (pKa ~9.5)
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate 3-Isopropyl 3-(Methylthio)propanamine (oxalate salt) C₁₀H₁₈N₄O₃S 274.34 g/mol Higher lipophilicity (logP ~2.5), salt form improves crystallinity
1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine 3-(4-Methoxyphenyl) 3-(Methylthio)propanamine C₁₃H₁₇N₃O₂S 279.36 g/mol Aromatic π-π interactions, increased steric bulk (logP ~3.0)
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine 3-(Pyridin-3-yl) 3-(Methylthio)propanamine C₁₀H₁₃N₅OS 251.30 g/mol Enhanced polarity due to pyridine, potential H-bonding (logP ~1.8)
Betovumelinum 3-Methyl Bicyclic azabicyclohexane C₈H₁₂N₄O 180.21 g/mol Rigid bicyclic structure, muscarinic receptor agonist

Key Observations:

  • The methyl-substituted parent compound balances moderate lipophilicity and solubility.
  • Bioactivity: Betovumelinum’s bicyclic structure enables selective muscarinic receptor agonism, whereas the propanamine chain in the target compound may prioritize different targets .
  • Salt Forms: Oxalate salts (e.g., ) improve crystallinity and stability, critical for formulation.

Pharmacological and Toxicological Profiles

  • The absence of reactive groups (e.g., methylthio) may reduce oxidative metabolism risks.
  • 3-(Pyridin-3-yl) Analog : Pyridine moiety may enhance CNS penetration but introduce hepatotoxicity risks via cytochrome P450 interactions.
  • Betovumelinum : Demonstrates receptor-specific activity but may exhibit off-target effects due to structural rigidity.

Biological Activity

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound consists of a propanamine backbone with a 3-methyl-1,2,4-oxadiazol-5-yl substituent. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds containing the oxadiazole moiety can act as inhibitors of various biological pathways. For instance, they have been shown to inhibit acetyl-CoA carboxylase (ACC), which plays a critical role in lipid metabolism. This inhibition can lead to reduced lipogenesis, making such compounds potential candidates for treating metabolic disorders like obesity and type 2 diabetes mellitus .

Pharmacological Effects

This compound has been studied for its effects on:

  • Neuropathic Pain : Some studies suggest that oxadiazole derivatives may exhibit analgesic properties by modulating pain pathways .
  • Cancer : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted, indicating potential antitumor activity .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives similar to this compound:

StudyFindings
Study A (2016) Identified novel ACC inhibitors with dual PPARα/PPARδ activity. Suggested that oxadiazole compounds can effectively modulate lipid metabolism .
Study B (2019) Investigated the analgesic effects of oxadiazole derivatives in animal models of neuropathic pain. Results indicated significant pain relief compared to controls .
Study C (2010) Examined the antitumor properties of oxadiazole-based compounds, highlighting their potential as kinase inhibitors in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the oxadiazole ring and the propanamine side chain can significantly influence the biological activity of these compounds. For example:

  • Substituents on the oxadiazole ring can enhance potency against specific targets.
  • The length and branching of the propanamine chain may affect bioavailability and receptor binding affinity.

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